Forigerimod: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
Forigerimod: A Technical Guide to its Structure, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forigerimod, also known as P140 or Lupuzor™, is a synthetic 21-amino acid phosphopeptide under investigation for the treatment of autoimmune diseases, most notably Systemic Lupus Erythematosus (SLE).[1][2][3] It is a fragment of the human U1 small nuclear ribonucleoprotein 70 kDa (U1-70K) corresponding to amino acids 131-151, with a critical phosphorylation at serine 140.[1][2] This document provides a comprehensive technical overview of Forigerimod's chemical structure, a detailed description of its synthesis, and an in-depth exploration of its mechanism of action.
Chemical Structure
Forigerimod is a linear peptide with the following amino acid sequence: Arg-Ile-His-Met-Val-Tyr-Ser-Lys-Arg-pSer-Gly-Lys-Pro-Arg-Gly-Tyr-Ala-Phe-Ile-Glu-Tyr. The key modification is the phosphorylation of the serine residue at position 140.
Table 1: Chemical and Physical Properties of Forigerimod
| Property | Value | Source |
| Molecular Formula | C₁₁₇H₁₈₁N₃₄O₃₂PS | PubChem |
| IUPAC Name | (4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S,5S)-5-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-8-carbamimidamido-3,4-dioxo-2-(phosphonoamino)octoxy]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-5-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-5-oxopentanoic acid | PubChem |
| SMILES String | CC--INVALID-LINK----INVALID-LINK--N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)N1CCC[C@H]1C(=O)N--INVALID-LINK--C(=O)NCC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--CC">C@@HC(=O)N--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O | PubChem |
Synthesis of Forigerimod
The synthesis of Forigerimod is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[4] This standard method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support. The synthesis of a phosphopeptide like Forigerimod requires a specific strategy for the incorporation of the phosphorylated serine residue.
Experimental Protocol: Solid-Phase Synthesis of Forigerimod
This protocol is a representative example based on established methods for phosphopeptide synthesis.
1. Resin Preparation:
-
A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
2. First Amino Acid Coupling:
-
The C-terminal amino acid, Fmoc-Tyr(tBu)-OH, is activated and coupled to the resin.
3. Peptide Chain Elongation (Iterative Cycles):
- Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed using a solution of piperidine in DMF.
- Washing: The resin is thoroughly washed with DMF to remove excess reagents.
- Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the deprotected N-terminus. This cycle is repeated for each amino acid in the sequence.
4. Incorporation of Phosphoserine:
-
For the introduction of phosphoserine at position 140, a pre-phosphorylated and protected amino acid derivative, such as Fmoc-Ser(PO(OBzl)OH)-OH, is used during the corresponding coupling step. The benzyl (Bzl) group protects the phosphate moiety during synthesis.
5. Cleavage and Deprotection:
-
Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group on the phosphate) are removed simultaneously. This is typically achieved by treating the resin with a cleavage cocktail containing trifluoroacetic acid (TFA) and various scavengers.
6. Purification and Characterization:
-
The crude peptide is precipitated, lyophilized, and then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purity and identity of the final product are confirmed by analytical HPLC and mass spectrometry.[4]
Mechanism of Action
Forigerimod exerts its immunomodulatory effects by targeting chaperone-mediated autophagy (CMA), a cellular process responsible for the selective degradation of cytosolic proteins in lysosomes.
Chaperone-Mediated Autophagy (CMA)
CMA involves the recognition of substrate proteins containing a KFERQ-like motif by the chaperone protein Hsc70 (Heat shock cognate 71 kDa protein), also known as HSPA8.[5][6] The Hsc70-substrate complex then binds to the lysosome-associated membrane protein type 2A (LAMP2A), which acts as a receptor and translocates the substrate into the lysosome for degradation.[6]
Forigerimod's Interaction with the CMA Pathway
Forigerimod has been shown to bind to the HSPA8/HSC70 chaperone protein.[5] This interaction is believed to interfere with the normal function of Hsc70 in the CMA pathway, leading to the inhibition of autophagy.[2] In autoimmune diseases like SLE, T lymphocytes can be hyperactivated, and CMA is thought to be abnormally enhanced in these cells.[1] By inhibiting this overactive CMA, Forigerimod can modulate the activation of auto-reactive T-cells, thereby reducing the autoimmune response.[1][7]
The downstream effects of this modulation include the depletion of hyperactivated autoreactive T and B cells, restoration of normal immune homeostasis, and a reduction in the production of pro-inflammatory mediators.[5]
Quantitative Data
While specific binding affinities (Kd) and half-maximal inhibitory concentrations (IC50) for T-cell proliferation are not consistently reported in publicly available literature, clinical trials have provided qualitative and some quantitative evidence of Forigerimod's efficacy.
Table 2: Summary of Key In Vivo and Clinical Findings
| Parameter | Observation | Study Type | Source |
| T-cell Modulation | Modulates the activation of auto-reactive T-cells. | Preclinical/Clinical | [1][7] |
| Autophagy Inhibition | Potently inhibits autophagy. | In vitro/In vivo | [2] |
| SLE Clinical Trials | Met its primary efficacy endpoint in Phase IIb trials for SLE. | Clinical Trial | [1] |
| Administration | Administered subcutaneously at a dose of 200 mcg. | Clinical Trial | [7] |
Experimental Protocols for Efficacy Assessment
1. HSPA8/HSC70 Binding Assay:
-
Method: Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST) could be employed to determine the binding affinity (Kd) of Forigerimod to purified HSPA8/HSC70 protein.
-
Procedure Outline (SPR):
-
Immobilize recombinant HSPA8/HSC70 onto a sensor chip.
-
Flow different concentrations of Forigerimod over the chip.
-
Measure the change in the refractive index at the surface, which is proportional to the mass of bound Forigerimod.
-
Analyze the association and dissociation kinetics to calculate the Kd.
-
2. T-Cell Proliferation Assay:
-
Method: A common method is the CFSE (Carboxyfluorescein succinimidyl ester) dilution assay.
-
Procedure Outline:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors or SLE patients.
-
Label the cells with CFSE.
-
Stimulate the T-cells with a mitogen (e.g., PHA) or a specific antigen in the presence of varying concentrations of Forigerimod.
-
After a period of incubation (typically 3-5 days), analyze the CFSE fluorescence of the cells by flow cytometry.
-
Proliferating cells will show a stepwise dilution of the CFSE dye. The IC50 can be calculated as the concentration of Forigerimod that inhibits T-cell proliferation by 50%.
-
3. Autophagy Flux Assay:
-
Method: Monitoring the degradation of an autophagy substrate like LC3-II.
-
Procedure Outline:
-
Culture a relevant cell line (e.g., T-lymphocytes).
-
Treat the cells with Forigerimod at various concentrations.
-
In a parallel set of experiments, treat cells with an autophagy inhibitor (e.g., bafilomycin A1) to block the final degradation step.
-
Lyse the cells and perform a Western blot to detect the levels of LC3-II.
-
An accumulation of LC3-II in the presence of Forigerimod compared to the control would indicate an inhibition of autophagy flux.
-
Conclusion
Forigerimod represents a promising therapeutic candidate for autoimmune diseases, with a well-defined chemical structure and a novel mechanism of action. Its synthesis via solid-phase peptide chemistry is a well-established and scalable process. The immunomodulatory effects of Forigerimod are attributed to its ability to inhibit chaperone-mediated autophagy by binding to HSPA8/HSC70, thereby dampening the activity of auto-reactive T-cells. Further research and clinical development will continue to elucidate the full therapeutic potential of this innovative phosphopeptide.
References
- 1. Randomized, Double-Blind, Placebo-Controlled Studies of P140 Peptide in Mannitol (Lupuzor) and Trehalose (Forigerimod) in Patients with SLE - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Forigerimod acetate by Immupharma for Chronic Inflammatory Demyelinating Polyneuropathy (CIDP): Likelihood of Approval [pharmaceutical-technology.com]
- 4. mdpi.com [mdpi.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. Multiple regulatory mechanisms, functions and therapeutic potential of chaperone-mediated autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. io.nihr.ac.uk [io.nihr.ac.uk]
